5-fluoro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine
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Overview
Description
5-fluoro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a fluorine atom and a phenyl ring bearing a pyrazole moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to target various proteins and enzymes involved in cellular processes .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their function or activity .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways .
Pharmacokinetics
These properties would impact the bioavailability of the compound .
Result of Action
Similar compounds have been reported to exhibit various biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Coupling with Phenyl Ring: The pyrazole is then coupled with a phenyl ring through a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and a boronic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring, which can be achieved through a cyclization reaction involving the appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the pyrazole moiety, resulting in partially or fully reduced products.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized derivatives of the pyrazole moiety.
Reduction: Reduced forms of the pyridine or pyrazole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-fluoro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-[3-(1H-pyrazol-5-yl)phenyl]pyridine: Lacks the fluorine atom, which may result in different binding affinities and biological activities.
5-chloro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
5-bromo-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine: Contains a bromine atom, leading to different chemical and biological properties.
Uniqueness
The presence of the fluorine atom in 5-fluoro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to molecular targets. These characteristics make it a valuable compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
5-fluoro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3/c15-12-4-5-13(16-9-12)10-2-1-3-11(8-10)14-6-7-17-18-14/h1-9H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMQXVOMTKUDGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)F)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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